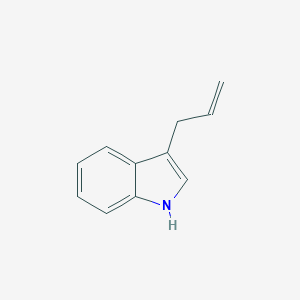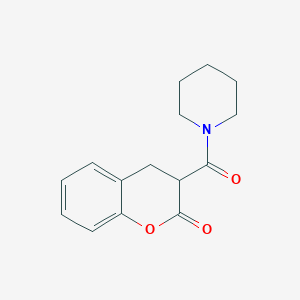
3-(1-Piperidinylcarbonyl)-2-chromanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Piperidinylcarbonyl)-2-chromanone, also known as PCC, is a chemical compound that has gained significant attention for its potential applications in scientific research. PCC is a heterocyclic compound that contains a piperidine ring and a chromanone moiety. The compound is known for its ability to act as a selective inhibitor of certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Mécanisme D'action
The mechanism of action of 3-(1-Piperidinylcarbonyl)-2-chromanone involves its ability to selectively inhibit certain enzymes. In the case of acetylcholinesterase, 3-(1-Piperidinylcarbonyl)-2-chromanone acts by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synapse, leading to enhanced neurotransmission and muscle contraction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(1-Piperidinylcarbonyl)-2-chromanone are dependent on the specific enzyme that it targets. In the case of acetylcholinesterase inhibition, 3-(1-Piperidinylcarbonyl)-2-chromanone can lead to enhanced neurotransmission and muscle contraction. However, 3-(1-Piperidinylcarbonyl)-2-chromanone may also have other effects on the nervous system, including the modulation of other neurotransmitters and the regulation of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Piperidinylcarbonyl)-2-chromanone in laboratory experiments is its selectivity for certain enzymes. This allows researchers to study specific pathways and processes without affecting other biochemical processes. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively easy to synthesize and can be obtained in pure form. However, one limitation of using 3-(1-Piperidinylcarbonyl)-2-chromanone is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 3-(1-Piperidinylcarbonyl)-2-chromanone in scientific research. One potential application is the study of the role of acetylcholine in the development of neurological disorders such as Alzheimer's disease. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone may be used to study the effects of other neurotransmitters and their interactions with specific enzymes. Finally, the development of new synthetic methods for 3-(1-Piperidinylcarbonyl)-2-chromanone may lead to the discovery of new applications and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone involves the reaction of 4-hydroxycoumarin with piperidine and phosgene. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the hydroxyl group of the coumarin to form the final product. The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
3-(1-Piperidinylcarbonyl)-2-chromanone has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of physiological processes. One of the most significant applications of 3-(1-Piperidinylcarbonyl)-2-chromanone is its use as a selective inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. By inhibiting this enzyme, 3-(1-Piperidinylcarbonyl)-2-chromanone can be used to study the effects of acetylcholine on various physiological processes, including muscle contraction and neurotransmission.
Propriétés
Numéro CAS |
18144-60-0 |
|---|---|
Nom du produit |
3-(1-Piperidinylcarbonyl)-2-chromanone |
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2 |
Clé InChI |
JCMQWYCAGCCUFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
Synonymes |
3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



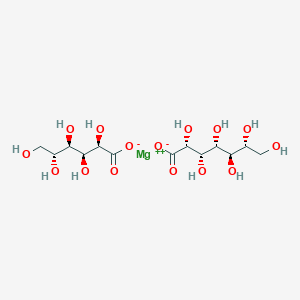

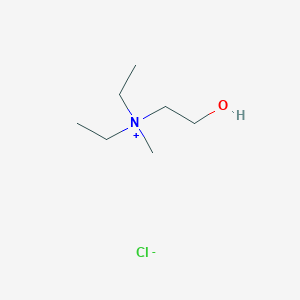
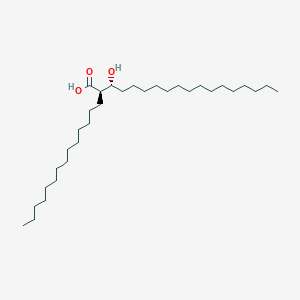
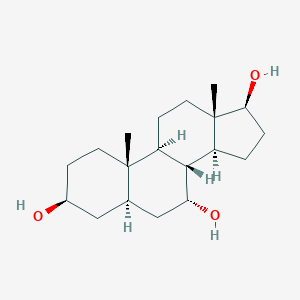

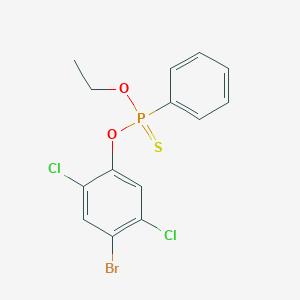
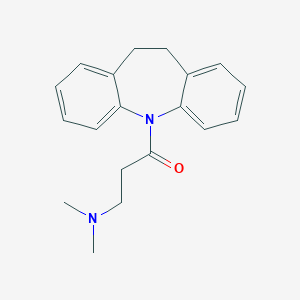
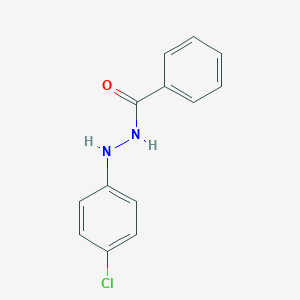
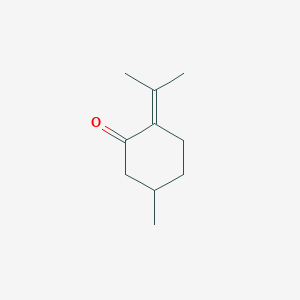
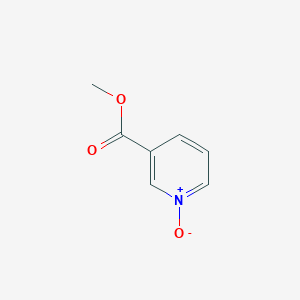
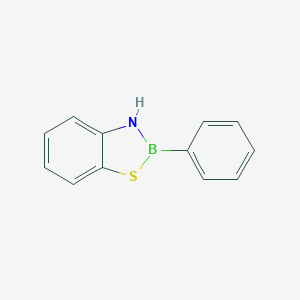
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
